molecular formula C7H9N3O3 B12355490 ethyl 2-imino-6-oxo-5H-pyrimidine-5-carboxylate

ethyl 2-imino-6-oxo-5H-pyrimidine-5-carboxylate

Katalognummer: B12355490
Molekulargewicht: 183.16 g/mol
InChI-Schlüssel: ZIOIYRXZVUBLLM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-imino-6-oxo-5H-pyrimidine-5-carboxylate is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing six-membered rings that are widely studied due to their biological and pharmaceutical significance

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-imino-6-oxo-5H-pyrimidine-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with urea in the presence of a catalyst such as hydrochloric acid. The reaction mixture is heated to reflux for several hours, leading to the formation of the desired pyrimidine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-imino-6-oxo-5H-pyrimidine-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrimidine-2,4,6-triones, while reduction can produce dihydropyrimidines. Substitution reactions can lead to a variety of functionalized pyrimidine derivatives .

Wissenschaftliche Forschungsanwendungen

Ethyl 2-imino-6-oxo-5H-pyrimidine-5-carboxylate has several scientific research applications:

Wirkmechanismus

The mechanism of action of ethyl 2-imino-6-oxo-5H-pyrimidine-5-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound can also interfere with nucleic acid synthesis, leading to the inhibition of viral replication or cancer cell proliferation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Ethyl 2-amino-6-oxo-5H-pyrimidine-5-carboxylate
  • Ethyl 2-thioxo-6-oxo-5H-pyrimidine-5-carboxylate
  • Ethyl 2-methyl-6-oxo-5H-pyrimidine-5-carboxylate

Uniqueness

Ethyl 2-imino-6-oxo-5H-pyrimidine-5-carboxylate is unique due to its imino group, which imparts distinct chemical reactivity and biological activity. This functional group allows for the formation of hydrogen bonds and other interactions that are crucial for its activity as an enzyme inhibitor and its potential therapeutic applications .

Eigenschaften

Molekularformel

C7H9N3O3

Molekulargewicht

183.16 g/mol

IUPAC-Name

ethyl 2-imino-6-oxo-5H-pyrimidine-5-carboxylate

InChI

InChI=1S/C7H9N3O3/c1-2-13-6(12)4-3-9-7(8)10-5(4)11/h3-4H,2H2,1H3,(H2,8,10,11)

InChI-Schlüssel

ZIOIYRXZVUBLLM-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1C=NC(=N)NC1=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.